4-(3-Fluoro-2-phenoxyphenyl)piperidine 4-(3-Fluoro-2-phenoxyphenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14573749
InChI: InChI=1S/C17H18FNO/c18-16-8-4-7-15(13-9-11-19-12-10-13)17(16)20-14-5-2-1-3-6-14/h1-8,13,19H,9-12H2
SMILES:
Molecular Formula: C17H18FNO
Molecular Weight: 271.33 g/mol

4-(3-Fluoro-2-phenoxyphenyl)piperidine

CAS No.:

Cat. No.: VC14573749

Molecular Formula: C17H18FNO

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluoro-2-phenoxyphenyl)piperidine -

Specification

Molecular Formula C17H18FNO
Molecular Weight 271.33 g/mol
IUPAC Name 4-(3-fluoro-2-phenoxyphenyl)piperidine
Standard InChI InChI=1S/C17H18FNO/c18-16-8-4-7-15(13-9-11-19-12-10-13)17(16)20-14-5-2-1-3-6-14/h1-8,13,19H,9-12H2
Standard InChI Key WWIFVPBPYYVHTD-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=C(C(=CC=C2)F)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

4-(3-Fluoro-2-phenoxyphenyl)piperidine (IUPAC name: 4-(3-fluoro-2-phenoxyphenyl)piperidine) is identified by the PubChem Compound ID 45483459 and CAS number VC14573749. Its canonical SMILES notation, C1CNCCC1C2=C(C(=CC=C2)F)OC3=CC=CC=C3, reflects the piperidine ring connected to a fluorinated biphenyl ether group. The fluorine atom at the meta position and the phenoxy group at the ortho position of the phenyl ring introduce steric and electronic effects that may influence receptor binding or metabolic stability .

Table 1: Molecular Properties of 4-(3-Fluoro-2-phenoxyphenyl)piperidine

PropertyValueSource
Molecular FormulaC₁₇H₁₈FNO
Molecular Weight271.33 g/mol
IUPAC Name4-(3-fluoro-2-phenoxyphenyl)piperidine
Canonical SMILESC1CNCCC1C2=C(C(=CC=C2)F)OC3=CC=CC=C3
XLogP33.9 (estimated)

Synthesis and Manufacturing

The synthesis of 4-(3-Fluoro-2-phenoxyphenyl)piperidine involves multi-step organic reactions, as inferred from related piperidine derivatives in patent literature . A representative approach includes:

  • Ring Formation: Piperidine rings are typically constructed via cyclization reactions. For example, a Buchwald-Hartwig amination or Ullmann coupling may introduce the aryl group to the piperidine nitrogen .

  • Functionalization: Introduction of the 3-fluoro-2-phenoxyphenyl moiety often employs nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. In one patent, a fluorophenoxy group was introduced using potassium benzoate and 1,3-difluorobenzene in dimethylsulfoxide (DMSO) at 85°C .

  • Purification: Final compounds are isolated via chromatography or crystallization, often forming salts (e.g., hydrochlorides or sulfates) to enhance stability .

Table 2: Representative Synthesis Conditions from Patent Literature

StepReagents/ConditionsYield
Fluorophenoxy couplingK benzoate, 1,3-difluorobenzene, DMSO, 85°C72%
Salt formationHCl in THF70%

Physicochemical Properties

While direct experimental data for 4-(3-Fluoro-2-phenoxyphenyl)piperidine are sparse, its properties can be extrapolated from structurally related compounds:

  • Density: Analogous piperidines with fluorophenyl groups exhibit densities near 1.1 g/cm³ .

  • Boiling Point: Estimated at 270–300°C based on similar molecular weights and polarities .

  • Solubility: Likely lipophilic (LogP ≈ 3.9), favoring organic solvents like DMSO or ethanol.

Notably, the compound’s fluorophenoxy group enhances metabolic stability compared to non-fluorinated analogues, a feature critical for drug development .

CompoundTargetIC₅₀ (nM)
4-(4-Fluorophenoxy)piperidine5-HT Transporter120
4-(3-Chlorophenoxy)piperidineDopamine Transporter85

Analytical Characterization

Standard spectroscopic methods are applicable for characterizing 4-(3-Fluoro-2-phenoxyphenyl)piperidine:

  • NMR: Expected signals include a triplet for the piperidine CH₂ groups (δ 1.4–1.8 ppm) and aromatic protons near δ 6.8–7.4 ppm.

  • Mass Spectrometry: A molecular ion peak at m/z 271.33 (M⁺) would confirm the molecular weight.

Patent literature describes HPLC purity assessments (>95%) for related compounds, suggesting similar quality control protocols .

Future Research Directions

  • Bioactivity Profiling: Systematic screening against neurological and viral targets.

  • ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity.

  • Synthetic Optimization: Developing enantioselective routes to isolate active stereoisomers .

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